molecular formula C12H10BrFN2O B14900979 4-Bromo-N-(4-fluorobenzyl)-1h-pyrrole-2-carboxamide

4-Bromo-N-(4-fluorobenzyl)-1h-pyrrole-2-carboxamide

Cat. No.: B14900979
M. Wt: 297.12 g/mol
InChI Key: XLHFAPRLKKRMQW-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-fluorobenzyl)-1h-pyrrole-2-carboxamide is an organic compound with the molecular formula C12H10BrFN2O This compound is characterized by the presence of a bromine atom, a fluorobenzyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-fluorobenzyl)-1h-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where the pyrrole ring reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-fluorobenzyl)-1h-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

4-Bromo-N-(4-fluorobenzyl)-1h-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-fluorobenzyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(3-chloro-4-fluorobenzyl)-2-fluorobenzenesulfonamide
  • 4-Bromo-N-(4-fluorobenzyl)benzenesulfonamide
  • 4-Bromo-N-(4-fluorobenzyl)-2-nitroaniline

Uniqueness

4-Bromo-N-(4-fluorobenzyl)-1h-pyrrole-2-carboxamide is unique due to its specific combination of a bromine atom, a fluorobenzyl group, and a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H10BrFN2O

Molecular Weight

297.12 g/mol

IUPAC Name

4-bromo-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C12H10BrFN2O/c13-9-5-11(15-7-9)12(17)16-6-8-1-3-10(14)4-2-8/h1-5,7,15H,6H2,(H,16,17)

InChI Key

XLHFAPRLKKRMQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=CN2)Br)F

Origin of Product

United States

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